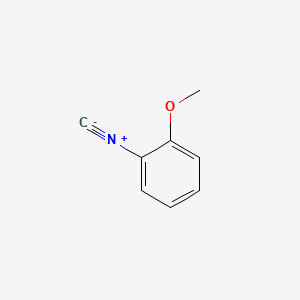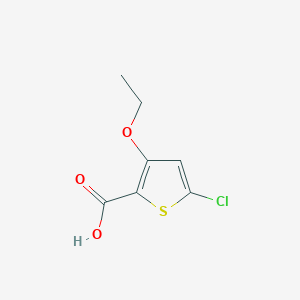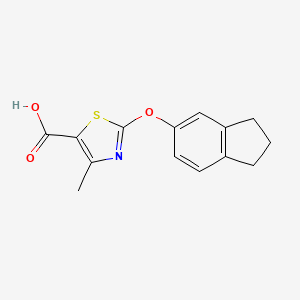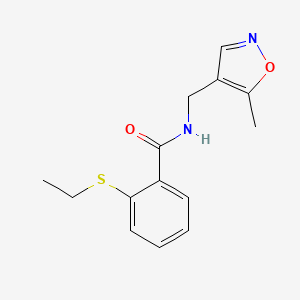
2-甲氧苯基异氰化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyphenylisocyanide is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyphenylisocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenylisocyanide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分析化学和毒理学:一项研究详细介绍了精神活性芳基环己胺的分析概况,包括与 2-甲氧苯基异氰化物相关的物质。使用各种分析技术对这些化合物进行了表征,强调了 2-甲氧苯基异氰化物在法医和毒理学调查中的作用 (De Paoli 等人,2013 年).
环境和工业应用:另一项研究检查了由 o-茴香胺(一种与 2-甲氧苯基异氰化物相关的化合物)形成的 DNA 加合物的形成和鉴定。这项研究对于了解此类污染物的环境影响和致癌潜力具有重要意义 (Naiman 等人,2012 年).
医学研究:对 2-甲氧雌二醇(一种与 2-甲氧苯基异氰化物在结构上相关的化合物)的研究揭示了其作为抗癌剂的潜力。本研究调查了其在癌细胞中诱导硝基氧化应激和 DNA 损伤的作用机制 (Górska-Ponikowska 等人,2020 年).
农业化学:一项关于 2-甲氧-1,3,2-恶唑磷杂环戊二烯-2-硫化物对某些昆虫的杀虫特性的研究突出了其在害虫防治中的潜在应用 (Hirashima 等人,1990 年).
药理学和药物开发:对 2-甲氧雌二醇的研究还包括其在治疗白血病中的应用。发现它能诱导白血病细胞凋亡,强调了其在癌症治疗中的潜力 (She 等人,2007 年).
安全和危害
未来方向
While specific future directions for 2-Methoxyphenylisocyanide are not mentioned in the search results, there is ongoing research in the field of isocyanide chemistry, particularly in the use of isocyanide-based multicomponent reactions for the synthesis of biologically relevant heterocycles . This suggests potential future directions for the study and application of 2-Methoxyphenylisocyanide.
作用机制
Target of Action
2-Methoxyphenylisocyanide primarily targets organic amines . These amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
The compound interacts with its targets through a process known as carbamate bond-mediated capping . This process involves the formation of a chemically stable urea linkage, which is employed for the protection and deprotection of amino groups .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methoxyphenylisocyanide is the amine protection/deprotection sequence . This pathway involves the temporary protection of amines to prevent unwanted reactions during chemical synthesis, followed by their subsequent deprotection .
Pharmacokinetics
The stability of the urea linkage under acidic, alkaline, and aqueous conditions suggests that the compound may have good bioavailability .
Result of Action
The action of 2-Methoxyphenylisocyanide results in the protection of amines from unwanted reactions during chemical synthesis . After a convenient deprotection step, the compound can regenerate free amines .
Action Environment
The action of 2-Methoxyphenylisocyanide is influenced by environmental factors such as pH and the presence of water . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
生化分析
Biochemical Properties
2-Methoxyphenylisocyanide plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. It interacts with organic amines to form chemically stable urea linkages, which can be employed for the protection of amino groups. These interactions are chemoselective, allowing for the regeneration of free amines after a convenient deprotection step . The stability of these urea linkages under various conditions, including acidic, alkaline, and aqueous environments, makes 2-Methoxyphenylisocyanide a valuable reagent in biochemical research.
Cellular Effects
2-Methoxyphenylisocyanide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins and enzymes within cells. The compound’s ability to form stable urea linkages with amines can impact protein folding and function, potentially altering cellular signaling pathways and gene expression
Molecular Mechanism
At the molecular level, 2-Methoxyphenylisocyanide exerts its effects through the formation of urea linkages with amine groups. This chemoselective interaction is facilitated by the isocyanate functional group, which reacts with amines to form stable urea bonds . These interactions can inhibit or activate enzymes, depending on the specific biomolecules involved. The compound’s ability to protect and deprotect amine groups also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxyphenylisocyanide can change over time due to its stability and degradation properties. The compound is generally stable under various conditions, but prolonged exposure to certain environments may lead to its degradation. Long-term studies have shown that 2-Methoxyphenylisocyanide can have sustained effects on cellular function, particularly in in vitro settings
Dosage Effects in Animal Models
The effects of 2-Methoxyphenylisocyanide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence biochemical reactions involving amine groups. At higher doses, it can cause adverse effects, including toxicity and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
2-Methoxyphenylisocyanide is involved in various metabolic pathways, particularly those related to the metabolism of amines. It interacts with enzymes and cofactors that facilitate the formation and breakdown of urea linkages. These interactions can affect metabolic flux and the levels of metabolites within cells
Transport and Distribution
Within cells and tissues, 2-Methoxyphenylisocyanide is transported and distributed through carrier-mediated pathways. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
2-Methoxyphenylisocyanide is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles
属性
IUPAC Name |
1-isocyano-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZYTQQIUFJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20771-60-2 |
Source


|
| Record name | 20771-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid](/img/structure/B2508488.png)
![5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
![N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide](/img/structure/B2508504.png)


![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)
